4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid)
Description
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) is a polyfunctional organic ligand featuring a central pyrene core with four 2-aminobenzoic acid groups attached at the 1,3,6,8-positions. This molecule combines π-conjugated pyrene (a polycyclic aromatic hydrocarbon) with both amino (–NH₂) and carboxylic acid (–COOH) functional groups, enabling versatile coordination chemistry. Its bifunctional nature allows it to act as a linker in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), facilitating applications in catalysis, sensing, and energy storage .
Properties
Molecular Formula |
C44H30N4O8 |
|---|---|
Molecular Weight |
742.7 g/mol |
IUPAC Name |
2-amino-4-[3,6,8-tris(3-amino-4-carboxyphenyl)pyren-1-yl]benzoic acid |
InChI |
InChI=1S/C44H30N4O8/c45-35-13-19(1-5-27(35)41(49)50)31-17-32(20-2-6-28(42(51)52)36(46)14-20)24-11-12-26-34(22-4-8-30(44(55)56)38(48)16-22)18-33(25-10-9-23(31)39(24)40(25)26)21-3-7-29(43(53)54)37(47)15-21/h1-18H,45-48H2,(H,49,50)(H,51,52)(H,53,54)(H,55,56) |
InChI Key |
TXHGYDRHZAPEJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC(=C(C=C6)C(=O)O)N)C7=CC(=C(C=C7)C(=O)O)N)C8=CC(=C(C=C8)C(=O)O)N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Insights
The dual functionality of amino and carboxylic acid groups on the rigid pyrene backbone enhances the compound’s potential for:
- Hydrogen bonding and coordination chemistry: The amino and carboxyl groups can coordinate metal ions, enabling applications in metal-organic frameworks (MOFs) and catalysis.
- Biological activity: The compound’s structure suggests antimicrobial properties and suitability for drug delivery systems due to interactions with biological membranes and binding affinity to biological targets.
- Material science applications: The pyrene core provides fluorescence properties, useful in photonic devices and sensors.
Comparison with Related Compounds
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Bromination | Pyrene, Br2, Nitrobenzene | 120 °C, 14 h | 1,3,6,8-Tetrabromopyrene |
| 2 | Suzuki–Miyaura Coupling | 1,3,6,8-Tetrabromopyrene, 2-aminobenzoic acid boronic acid, Pd(PPh3)4, K2CO3 | 85-90 °C, 48-72 h, N2 atmosphere | Tetra-substituted pyrene with protected amino-benzoic acid esters |
| 3 | Hydrolysis | NaOH or KOH, THF/dioxane/H2O | Reflux overnight | Deprotected 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) |
| 4 | Purification | Filtration, recrystallization, vacuum drying | Room temperature to 70 °C | Pure yellow solid product |
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it useful in electronic applications.
Reduction: Reduction reactions can be used to alter the functional groups attached to the pyrene core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of covalent organic frameworks (COFs) and other complex organic structures.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) exerts its effects is primarily through its interaction with various molecular targets. The pyrene core allows for strong π-π interactions, while the 2-aminobenzoic acid groups can form hydrogen bonds and other non-covalent interactions. These properties enable the compound to act as a catalyst, fluorescent probe, or electronic material, depending on the application.
Comparison with Similar Compounds
Key Structural Features :
- Pyrene core : Provides a rigid, planar π-system for enhanced electronic communication and stability.
- 2-Aminobenzoic acid substituents: Each arm contains both amine and carboxylic acid groups, enabling dual coordination modes (e.g., binding to metal nodes via carboxylate oxygen or amine nitrogen) .
- 3D topology: The non-planar arrangement of carboxylate groups relative to the pyrene plane allows for the formation of 3D frameworks, such as the tbo topology in NU-1300 (a uranyl-based MOF with high water stability) .
Below is a detailed comparison of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) with structurally related pyrene-based ligands, focusing on functional groups, applications, and key properties.
Table 1: Structural and Functional Comparison
Table 2: Performance and Stability Comparison
Key Research Findings
MOF Applications: The target compound forms NU-1300 with uranyl nodes, exhibiting exceptional water stability due to strong U–O bonds . In NU-1000 (a Zr-based MOF), the related TBAPy linker enables selective sensing of polycyclic aromatic hydrocarbons (PAHs) via fluorescence quenching .
COF Applications :
Biological Activity
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) is a complex organic compound notable for its unique structural features and potential biological activities. This compound, characterized by a pyrene core with multiple 2-aminobenzoic acid groups, has garnered attention for its applications in drug delivery systems and other biomedical fields. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) is C44H30N4O8, with a molecular weight of approximately 742.73 g/mol. The structure consists of a pyrene unit substituted at the 1, 3, 6, and 8 positions with four 2-aminobenzoic acid groups. This arrangement allows for significant hydrogen bonding capabilities and interactions with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C44H30N4O8 |
| Molecular Weight | 742.73 g/mol |
| Functional Groups | Amino and carboxylic functionalities |
| Core Structure | Pyrene |
Antimicrobial Properties
Research indicates that compounds with pyrene and amino benzoic acid derivatives exhibit notable antimicrobial properties . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, a study demonstrated that similar pyrene derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Drug Delivery Systems
The unique structure of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) enhances its potential in drug delivery applications. Its ability to form hydrogen bonds allows it to interact favorably with biological membranes, facilitating the transport of therapeutic agents across cellular barriers .
Case Study: Drug Delivery Efficacy
A recent study explored the efficacy of a drug delivery system utilizing this compound as a carrier for anticancer drugs. The results indicated that the compound significantly improved the solubility and bioavailability of the drug while minimizing side effects .
Coordination Chemistry
The presence of multiple functional groups in this compound enhances its binding affinity to metal ions and small molecules. This property is crucial for applications in coordination chemistry and materials science. For example, studies have shown that the compound can form stable complexes with transition metals, which may be useful in catalysis and sensor development .
Summary of Key Studies
The biological activity of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) can be attributed to several mechanisms:
- Hydrogen Bonding : The amino groups facilitate hydrogen bonding with biological macromolecules.
- Metal Coordination : The carboxylic functionalities allow for coordination with metal ions.
- Membrane Interaction : The hydrophobic pyrene core enhances interaction with lipid membranes.
Q & A
Q. How can computational modeling predict this compound’s electronic properties for optoelectronic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
